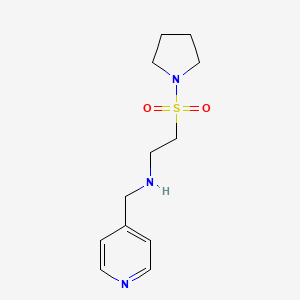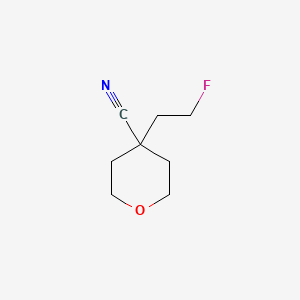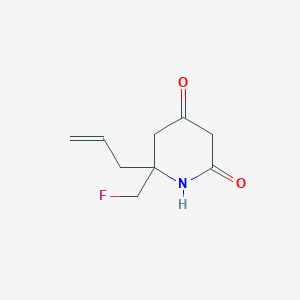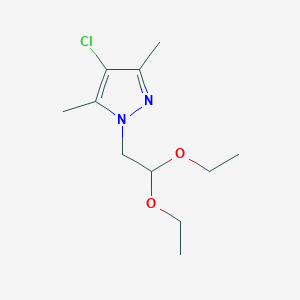
3-Hydroxy-4-(2-trifluoromethylphenyl)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Hydroxy-4-(2-trifluoromethylphenyl)benzoic acid, also known by its IUPAC name 2-hydroxy-2’-(trifluoromethyl)[1,1’-biphenyl]-4-carboxylic acid, is a chemical compound with the molecular weight of 282.22 . It is commonly used in various industrial and medicinal applications.
Molecular Structure Analysis
The molecular structure of 3-Hydroxy-4-(2-trifluoromethylphenyl)benzoic acid is represented by the InChI code1S/C14H9F3O3/c15-14(16,17)11-4-2-1-3-9(11)10-6-5-8(13(19)20)7-12(10)18/h1-7,18H,(H,19,20) . This indicates the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a carboxylic acid group through another phenyl ring. Physical And Chemical Properties Analysis
The physical and chemical properties of 3-Hydroxy-4-(2-trifluoromethylphenyl)benzoic acid include a molecular weight of 282.22 . Unfortunately, specific details about its physical state, solubility, melting point, boiling point, and other properties are not available in the search results.Aplicaciones Científicas De Investigación
Antimicrobial Properties
3-hydroxy benzoic acid and its derivatives exhibit a range of biological properties, including antimicrobial activity. A novel ester/hybrid derivative of 3-Hydroxy benzoic acid was synthesized and demonstrated potential antibacterial activity, indicating its usefulness in the development of new chemotherapeutic agents (Satpute et al., 2018).
Fluorescence Probes
The compound 2-[6-(4′-hydroxy)phenoxy-3H-xanthen-3-on-9-yl]benzoic acid (HPF), a derivative of 3-hydroxy benzoic acid, has been employed as a novel fluorescence probe. It has shown a selective and dose-dependent ability to produce a strongly fluorescent compound, fluorescein, upon reaction with highly reactive oxygen species, offering potential applications in various biological and chemical studies (Setsukinai et al., 2003).
Antioxidant Activity
Phenyl ether derivatives of 3-hydroxy benzoic acid isolated from the fungus Aspergillus carneus have shown strong antioxidant activity. One such compound demonstrated an IC50 value close to that of the positive control, ascorbic acid, indicating its potential in oxidative stress mitigation (Xu et al., 2017).
Complex Formation and Structural Analysis
3-hydroxy benzoic acid and its derivatives have been employed in the synthesis of metal complexes and coordination polymers. These compounds have been characterized through various techniques and have demonstrated interesting properties such as fluorescence emission and potential gas sensing capabilities (Rad et al., 2016).
Biosynthesis of Natural Products
3-hydroxy benzoic acid is a precursor in the biosynthesis of a large group of natural products, including naphthalenic and benzenic ansamycins and mitomycins. This process has been studied from molecular genetics, chemical, and biochemical perspectives, providing insights into the production of these significant compounds (Kang et al., 2012).
The applications of 3-Hydroxy-4-(2-trifluoromethylphenyl)benzoic acid in scientific research are diverse, ranging from antimicrobial activity to its role in fluorescence probing and the biosynthesis of natural products. Its derivative compounds have shown promising results in various fields, underscoring the compound's versatility and potential in scientific studies.
Scientific Research Applications of 3-Hydroxy-4-(2-trifluoromethylphenyl)benzoic Acid
Antioxidant Activity
A study by (Xu et al., 2017) found that a derivative of 3-Hydroxy benzoic acid, isolated from the fungus Aspergillus carneus, showed strong antioxidant activity. This suggests potential applications of similar compounds in antioxidant research.
Antibacterial Activity
Research conducted by (Satpute et al., 2018) on 3-Hydroxy benzoic acid derivatives revealed their potent antibacterial properties. This indicates the potential of 3-Hydroxy-4-(2-trifluoromethylphenyl)benzoic acid in developing new antibacterial agents.
Biosynthesis of Natural Products
The work of (Kang et al., 2012) covers the biosynthesis of natural products derived from 3-Hydroxy benzoic acid, highlighting its role in the production of a wide range of natural substances.
Gas Sensing Property
A study by (Rad et al., 2016) involving 4-Hydroxy-3-((quinolin-8-ylimino)methyl)benzoic acid, a compound structurally related to 3-Hydroxy benzoic acid, investigated its application in gas sensing, indicating similar potential uses for 3-Hydroxy-4-(2-trifluoromethylphenyl)benzoic acid.
Fluorescence Probe for Hydroxyl Radical Monitoring
In the field of bioimaging, (Zhuang et al., 2014) developed a ratiometric fluorescence sensor using a molecule structurally related to 3-Hydroxy benzoic acid, which could be a promising area for 3-Hydroxy-4-(2-trifluoromethylphenyl)benzoic acid.
Propiedades
IUPAC Name |
3-hydroxy-4-[2-(trifluoromethyl)phenyl]benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F3O3/c15-14(16,17)11-4-2-1-3-9(11)10-6-5-8(13(19)20)7-12(10)18/h1-7,18H,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKUFXLXCXIQIER-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(C=C(C=C2)C(=O)O)O)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90691123 |
Source


|
| Record name | 2-Hydroxy-2'-(trifluoromethyl)[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90691123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Hydroxy-4-(2-trifluoromethylphenyl)benzoic acid | |
CAS RN |
1261933-36-1 |
Source


|
| Record name | 2-Hydroxy-2'-(trifluoromethyl)[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90691123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl [(2-imino-1,3-thiazol-3(2H)-yl)acetyl]carbamate](/img/structure/B1393699.png)





![N,N-Dimethyl-4-{[4-(trifluoromethyl)pyridin-2-yl]oxy}benzenesulphonamide](/img/structure/B1393707.png)





